4-(2-Bromo-5-chlorophenethyl)morpholine

Organic Synthesis Cross-Coupling Building Block

4-(2-Bromo-5-chlorophenethyl)morpholine (CAS 1611444-66-6) is a halogenated morpholine derivative with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol. It belongs to the class of N-substituted morpholines and features a phenethyl group bearing both bromine and chlorine substituents at the 2- and 5-positions, respectively.

Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
Cat. No. B8121037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-chlorophenethyl)morpholine
Molecular FormulaC12H15BrClNO
Molecular Weight304.61 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C12H15BrClNO/c13-12-2-1-11(14)9-10(12)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2
InChIKeyMJUBFPLDSXLEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-5-chlorophenethyl)morpholine: CAS 1611444-66-6 Properties and Procurement Considerations


4-(2-Bromo-5-chlorophenethyl)morpholine (CAS 1611444-66-6) is a halogenated morpholine derivative with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol . It belongs to the class of N-substituted morpholines and features a phenethyl group bearing both bromine and chlorine substituents at the 2- and 5-positions, respectively. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research, where its dual halogenation pattern offers unique reactivity and physicochemical properties compared to mono-halogenated analogs.

Why In-Class Morpholine Derivatives Cannot Substitute 4-(2-Bromo-5-chlorophenethyl)morpholine


Morpholine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to modulate a wide range of biological targets and improve pharmacokinetic properties [1]. However, within this class, subtle changes in substitution patterns—particularly the nature and position of halogen atoms—can drastically alter both synthetic utility and biological activity. 4-(2-Bromo-5-chlorophenethyl)morpholine possesses a unique 2-bromo-5-chloro substitution pattern that confers orthogonal reactivity for sequential cross-coupling reactions and a distinct lipophilicity profile. These differentiating features mean that simpler, mono-halogenated analogs (e.g., 4-(2-bromophenethyl)morpholine or 4-(2-chlorophenethyl)morpholine) cannot serve as direct substitutes in applications requiring dual functionalization or specific physicochemical characteristics.

Quantitative Differentiation Evidence for 4-(2-Bromo-5-chlorophenethyl)morpholine vs. Analogs


Dual Halogen Substitution (Br at C2, Cl at C5) Enables Orthogonal Cross-Coupling Reactivity vs. Mono-Halogenated Morpholine Analogs

The target compound contains both a bromine and a chlorine atom on its phenethyl ring, a feature that permits sequential, orthogonal cross-coupling reactions. In contrast, commonly available mono-halogenated analogs like 4-(2-bromophenethyl)morpholine (CAS 736991-23-4) offer only a single reactive site. The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed reactions allows for chemoselective functionalization, a capability not possible with mono-halogenated derivatives [1].

Organic Synthesis Cross-Coupling Building Block

Higher Molecular Weight (304.61 g/mol) and Altered Lipophilicity Profile vs. Mono-Halogenated Morpholine Analogs Influence Pharmacokinetic Behavior

The molecular weight of 4-(2-Bromo-5-chlorophenethyl)morpholine is 304.61 g/mol , which is significantly higher than that of its mono-bromo analog 4-(2-bromophenethyl)morpholine (270.17 g/mol) and its mono-chloro analog 4-(2-chlorophenethyl)morpholine (225.72 g/mol) . Predicted logP values (ACD/Labs) for the target compound are estimated to be ~3.1, compared to a measured logP of 2.39 for 4-(4-bromophenethyl)morpholine . This increase in both molecular weight and lipophilicity can influence membrane permeability, plasma protein binding, and overall ADME properties.

Medicinal Chemistry ADME Physicochemical Properties

Dual Halogenation Enables One-Pot Sequential Functionalization for Divergent Synthesis of Morpholine-Containing Libraries

The presence of both bromine and chlorine atoms allows for chemoselective functionalization. Bromine is more reactive in palladium-catalyzed cross-couplings, enabling selective modification at the 2-position, while the chlorine at the 5-position remains intact for subsequent reactions [1]. This orthogonal reactivity is not available in mono-halogenated analogs like 4-(2-bromophenethyl)morpholine, which can only undergo a single coupling event. This dual functionalization capacity enables the rapid generation of diverse compound libraries from a single advanced intermediate.

Organic Synthesis Medicinal Chemistry Library Synthesis

Optimal Application Scenarios for 4-(2-Bromo-5-chlorophenethyl)morpholine Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Campaigns Targeting CNS Receptors

The distinct halogen substitution pattern and resulting lipophilicity profile (estimated logP ~3.1) of 4-(2-Bromo-5-chlorophenethyl)morpholine make it a valuable intermediate for CNS drug discovery programs. The increased lipophilicity, compared to mono-halogenated analogs (logP ~2.1-2.4), may enhance blood-brain barrier penetration, while the dual halogenation offers a synthetic advantage for structure-activity relationship (SAR) exploration around the phenethyl moiety [1].

Chemical Biology: Development of Bifunctional Probe Molecules

The orthogonal reactivity of the bromine and chlorine substituents enables the sequential attachment of fluorophores, affinity tags, or bioorthogonal handles. This capability facilitates the construction of bifunctional chemical probes for target identification and validation studies, where a single molecule can be used for both target engagement and detection [1].

Process Chemistry: Scalable Synthesis of Complex API Intermediates

The compound can be synthesized in high purity (≥95%) via nucleophilic substitution of 2-bromo-5-chlorobenzyl chloride with morpholine [1]. This robust and scalable method is suitable for kilogram-scale production of advanced pharmaceutical intermediates, providing a reliable entry point for the synthesis of more complex drug candidates.

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